Multi-Kinase Engagement Profile: STK33 and GSK-3β Dual Activity vs. Narrow-Spectrum Phenylimino Analogs
Compound 1048915-21-4 demonstrates a multi-kinase engagement profile spanning STK33 (EC₅₀ = 11,300 nM) and GSK-3β (EC₅₀ = 11,400 nM), two therapeutically relevant serine/threonine kinases implicated in KRAS-dependent cancers and neurodegenerative disorders, respectively [1]. This dual activity contrasts with the structurally simpler 3-(phenylimino)indolin-2-one analog (CHEMBL227491), which primarily engages leucine-rich repeat kinase 2 (LRRK2) with IC₅₀ values of 2,980 nM (G2019S mutant) and 3,650 nM (wild-type) but lacks documented STK33 or GSK-3β activity at comparable concentrations [2]. The benzodioxole substitution in 1048915-21-4 thus redirects kinase selectivity away from LRRK2 toward STK33/GSK-3β, a shift relevant for projects targeting alternative kinase networks.
| Evidence Dimension | Kinase target selectivity (EC₅₀ / IC₅₀ profile across multiple kinases) |
|---|---|
| Target Compound Data | EC₅₀ (STK33) = 11,300 nM; EC₅₀ (GSK-3β) = 11,400 nM; IC₅₀ (MAPK10/JNK3) = 93,100 nM |
| Comparator Or Baseline | 3-(Phenylimino)indolin-2-one (CHEMBL227491): IC₅₀ (LRRK2 G2019S) = 2,980 nM; IC₅₀ (LRRK2 WT) = 3,650 nM. No STK33 or GSK-3β data reported. |
| Quantified Difference | Target shift from LRRK2 (phenylimino) → STK33/GSK-3β (benzodioxole). Selectivity ratio STK33:MAPK10 ≈ 8.2-fold. |
| Conditions | Kinase inhibition assays: STK33 (non-ATP competitive format, purified enzyme); GSK-3β (PubChem AID 434954); LRRK2 (recombinant catalytic domain, GST-tagged, baculovirus expression); MAPK10 (PubChem AID 1284, Scripps MLSCN). |
Why This Matters
For programs targeting STK33-driven cancer pathways or GSK-3β-mediated neurodegeneration, the benzodioxole-substituted scaffold offers a kinome-selectivity starting point that the phenylimino analog cannot replicate.
- [1] BindingDB BDBM42875: Affinity data for STK33 (EC₅₀ = 1.13E+4 nM), GSK-3β (EC₅₀ = 1.14E+4 nM), and MAPK10 (IC₅₀ = 9.31E+4 nM). View Source
- [2] BindingDB BDBM50198047: Affinity data for 3-(phenylimino)indolin-2-one against LRRK2 WT (IC₅₀ = 3,650 nM) and G2019S mutant (IC₅₀ = 2,980 nM). View Source
